3-[(2-Hydroxyethyl)sulfanyl]benzoic acid
Description
3-[(2-Hydroxyethyl)sulfanyl]benzoic acid (CAS: 879088-59-2) is a benzoic acid derivative substituted with a 2-hydroxyethylthio group at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₀O₃S, with a molecular weight of 198.24 g/mol . This structure makes it relevant in pharmaceutical and materials chemistry, particularly in applications requiring controlled release or conjugation .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H10O3S/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2,(H,11,12) |
InChI Key |
UJEXAIXGKCBKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCO)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues of 3-[(2-Hydroxyethyl)sulfanyl]benzoic acid, highlighting differences in substituents, molecular weights, and functional groups:
Key Differences and Implications
Substituent Effects on Reactivity and Stability
- 3-[(Difluoromethyl)sulfanyl]benzoic acid (): The -CF₂H group increases lipophilicity and metabolic stability compared to the hydroxyethyl chain.
- 3-[(2-Hydroxyethyl)sulfonyl]benzoic acid (): Oxidation of the thioether (-S-) to sulfonyl (-SO₂-) increases polarity and acidity. Sulfonyl groups are stronger electron-withdrawing moieties, which may enhance interactions with biological targets or improve solubility in aqueous media .
Steric and Electronic Modifications
- Bromine adds hydrophobicity and may influence halogen bonding in drug-receptor interactions .
- 2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid (): The dioxoisoindole ring provides a planar, aromatic system for π-π stacking, useful in enzyme inhibition or materials science. The extended alkyl chain may enhance binding to hydrophobic pockets .
Positional Isomerism
- 4-[(3-Phenylpropyl)sulfanyl]benzoic acid (): Substitution at the 4-position (vs. 3-position) alters the spatial arrangement of the molecule. This positional change could affect interactions with enzymes or receptors, as seen in structure-activity relationship (SAR) studies .
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